molecular formula C11H10N2OS B6385532 5-(3-(Methylthio)phenyl)pyrimidin-2-ol CAS No. 1111103-75-3

5-(3-(Methylthio)phenyl)pyrimidin-2-ol

Cat. No.: B6385532
CAS No.: 1111103-75-3
M. Wt: 218.28 g/mol
InChI Key: WHNRYTSGPNDIRZ-UHFFFAOYSA-N
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Description

5-(3-(Methylthio)phenyl)pyrimidin-2-ol is a chemical compound for research and development applications. Pyrimidine derivatives are recognized as privileged structures in medicinal chemistry due to their presence in nucleic acids and their role as key scaffolds in numerous bioactive molecules . These compounds are frequently investigated for their potential to modulate various cellular kinases . For instance, substituted pyrimidines have been developed as key intermediates in the synthesis of bifunctional compounds aimed at degrading cyclin-dependent kinases (CDKs) like CDK2 via the ubiquitin-proteasome pathway, representing a novel strategy in targeted protein degradation research . The methylthiophenyl substituent on this pyrimidine-ol core may influence the compound's lipophilicity and serve as a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships . This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methylsulfanylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-10-4-2-3-8(5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNRYTSGPNDIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260132
Record name 5-[3-(Methylthio)phenyl]-2(1H)-pyrimidinone
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Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111103-75-3
Record name 5-[3-(Methylthio)phenyl]-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111103-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Methylthio)phenyl]-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 5 3 Methylthio Phenyl Pyrimidin 2 Ol and Analogs

Reactivity Profile of the Pyrimidine (B1678525) Ring System

The pyrimidine ring, a six-membered heterocyclic compound with two nitrogen atoms, is characterized as a π-deficient system. wikipedia.org This electron deficiency significantly influences its chemical reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. wikipedia.org

Electron Density Distribution and Electrophilic/Nucleophilic Sites

The presence of two electronegative nitrogen atoms in the pyrimidine ring leads to a significant decrease in π-electron density compared to benzene. wikipedia.orgresearchgate.net This effect is most pronounced at the 2-, 4-, and 6-positions, rendering them electron-deficient and thus the primary sites for nucleophilic attack. researchgate.net Conversely, the 5-position is comparatively less electron-deficient, making it the most favorable site for electrophilic substitution, should the reaction conditions be forcing enough to overcome the ring's inherent deactivation. wikipedia.org

Computational studies and experimental observations of related pyrimidine systems confirm this electron distribution. For instance, in various pyrimidine derivatives, the nitrogen atoms act as potent electron-withdrawing groups, polarizing the C-N bonds and creating partial positive charges on the adjacent carbon atoms. researchgate.net This polarization is a key factor in determining the regioselectivity of nucleophilic substitution reactions.

Influence of Substituents, particularly at Position 5, on Ring Reactivity

The reactivity of the pyrimidine ring can be modulated by the electronic nature of its substituents. In the case of 5-(3-(Methylthio)phenyl)pyrimidin-2-ol, the phenyl group at position 5 plays a significant role. While the phenyl group itself can be considered weakly activating or deactivating depending on its own substituents, its primary influence is steric and electronic coupling with the pyrimidine core.

The presence of activating groups, such as amino (-NH2) or hydroxyl (-OH) groups, on the pyrimidine ring can increase the electron density, thereby facilitating electrophilic substitution at the C-5 position. researchgate.net These electron-donating groups help to restore some of the π-electron density that is withdrawn by the ring nitrogens. researchgate.net

The kinetics of reactions involving the pyrimidine ring are highly sensitive to the electronic properties of its substituents. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), further decrease the electron density of the ring, making it even more susceptible to nucleophilic attack and more resistant to electrophilic substitution. Conversely, electron-donating groups, like alkoxy (-OR) or amino (-NR2) groups, increase the ring's electron density, which can accelerate electrophilic substitution reactions.

For 5-substituted pyridopyrimidines, a related class of compounds, it has been observed that substituents at the 5-position can significantly impact their biological activity, which is often related to their chemical reactivity and ability to interact with biological targets. nih.gov

Reactivity of the Methylthio (-SCH3) Moiety

The methylthio group attached to the phenyl ring introduces another reactive center into the molecule. Its sulfur atom, with its lone pairs of electrons, can participate in various chemical transformations.

Oxidation Pathways to Sulfinyl and Sulfonyl Derivatives

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) (sulfinyl) and sulfone (sulfonyl) derivatives. acsgcipr.org This transformation is a common and important reaction in organic synthesis. acsgcipr.org

The oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents. Careful control of reaction conditions, such as stoichiometry and temperature, is often necessary to prevent over-oxidation to the sulfone. nih.gov Common reagents for this selective oxidation include hydrogen peroxide in the presence of a catalyst or under specific pH conditions. nih.govresearchgate.net

Further oxidation of the sulfoxide yields the sulfone. This step generally requires stronger oxidizing agents or more forcing reaction conditions. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the conversion of sulfides directly to sulfones. organic-chemistry.org The oxidation state of the sulfur atom significantly alters the electronic properties of the substituent, with the sulfonyl group being a strong electron-withdrawing group.

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide and Sulfone Transformation

Oxidizing AgentTypical ProductReaction Conditions
Hydrogen Peroxide (H2O2)SulfoxideControlled stoichiometry, often with a catalyst nih.govresearchgate.net
meta-Chloroperoxybenzoic Acid (m-CPBA)SulfoneCan be used for both steps, often in excess for sulfone formation organic-chemistry.org
Potassium Permanganate (KMnO4)SulfoneStrong oxidant, less selective
Sodium Periodate (NaIO4)SulfoxideMild and selective for sulfoxide formation

Nucleophilic Displacement Reactions at the Methylthio-Bearing Position

The methylthio group itself is generally not a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org However, its presence on the aromatic ring can influence the reactivity of other positions. For a nucleophilic displacement to occur at the carbon atom bearing the methylthio group, the ring typically needs to be activated by strong electron-withdrawing groups at the ortho and/or para positions. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the pyrimidine ring itself acts as an electron-withdrawing substituent on the phenyl ring, but its effect at the meta-position is less pronounced than at the ortho or para positions. Therefore, direct nucleophilic displacement of the methylthio group is unlikely under standard SNAr conditions.

However, transformation of the methylthio group into a better leaving group, such as a sulfonium salt, could facilitate nucleophilic substitution. Alternatively, metal-catalyzed cross-coupling reactions could be employed to replace the methylthio group with other functionalities.

Role of the Methylthio Group as a Transformable Site in Synthesis

The methylthio (-SCH₃) group attached to the pyrimidine ring, as seen in this compound, serves as a versatile and strategically important functional group in organic synthesis. Its utility stems from its ability to be chemically modified or displaced, allowing for the introduction of diverse functionalities onto the pyrimidine core. This transformable nature is crucial for the development of new derivatives with potentially altered chemical properties.

The primary reactivity pathways for the methylthio group on a pyrimidine ring involve oxidation and nucleophilic substitution.

Oxidation : The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). These oxidation reactions significantly alter the electronic properties of the pyrimidine ring. Both sulfoxide and sulfone groups are strong electron-withdrawing groups, which can activate the pyrimidine ring for subsequent reactions. For instance, the increased electrophilicity of the ring can facilitate nucleophilic aromatic substitution at other positions.

Nucleophilic Substitution : The methylthio group, and particularly its oxidized sulfone derivative, can act as an effective leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at its position. A similar reactivity pattern is observed in analogs like 4-chloro-6-methoxy-2-(methylthio)pyrimidine, which can undergo Suzuki-Miyaura coupling and displacement of the chloride by amines or alcohols mdpi.com. The methylthio group itself can be displaced by various nucleophiles, providing a direct route to introduce different functional groups at the 2-position of the pyrimidine ring.

This strategic utility makes the methylthio group a key "handle" for the late-stage functionalization of pyrimidine-containing molecules, enabling the synthesis of a library of analogs from a common intermediate.

Table 1: Synthetic Transformations of the Methylthio Group on Pyrimidine Rings
Reaction TypeReagentsProduct Functional GroupSignificance
Oxidationm-CPBA, H₂O₂Sulfoxide (-SOCH₃), Sulfone (-SO₂CH₃)Activates the pyrimidine ring; creates a better leaving group.
Nucleophilic SubstitutionAmines, Alkoxides, etc.Amines, Ethers, etc.Allows introduction of diverse substituents at the C2-position.

Reactivity of the Hydroxyl Group at Position 2 (Pyrimidin-2-ol)

The hydroxyl group at the C2 position of the pyrimidine ring imparts a distinct set of reactive properties to the molecule. Its chemical behavior is dominated by the phenomenon of tautomerism, which dictates the accessibility and reactivity of this functional group.

The 2-hydroxypyrimidine moiety exists in a tautomeric equilibrium with its pyrimidin-2(1H)-one form. This is a classic example of keto-enol tautomerism, where the "enol" form is the pyrimidin-2-ol structure and the "keto" form is the pyrimidin-2(1H)-one structure, which possesses an amide-like character. researchgate.netchemicalbook.com

The position of this equilibrium is a critical factor influencing the molecule's reactivity and can be affected by the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring. researchgate.net

Pyrimidin-2-ol (Enol Form) : This tautomer has a phenolic hydroxyl group. It can undergo reactions typical of phenols, such as O-alkylation to form ethers or acylation to form esters. The aromatic character of the pyrimidine ring is fully expressed in this form.

Pyrimidin-2(1H)-one (Keto Form) : This tautomer contains a cyclic amide (lactam) structure. The presence of the N-H proton allows for reactions such as N-alkylation and N-acylation. This form is often the more stable and predominant tautomer in many pyrimidine systems. chemicalbook.com

Theoretical studies on the conversion of pyrimidin-2(1H)-one to pyrimidin-2-ol have shown that the process can be influenced by solvent molecules, with water potentially mediating the proton transfer. researchgate.net The presence of electron-donating or electron-withdrawing substituents can also shift the equilibrium by stabilizing one tautomer over the other. researchgate.net This dual reactivity means that reactions with electrophiles can potentially yield a mixture of N- and O-substituted products, depending on the specific reaction conditions and the tautomeric preference.

The tautomeric nature of the 2-hydroxypyrimidine moiety allows for a variety of derivatization reactions, targeting either the oxygen of the enol form or the nitrogen of the keto form.

O-Alkylation and O-Acylation : Under conditions that favor the enol tautomer or by using specific reagents, the hydroxyl group can be targeted. For example, reaction with alkyl halides in the presence of a base could yield 2-alkoxypyrimidines. Similarly, reaction with acyl chlorides or anhydrides would produce 2-acyloxypyrimidine derivatives.

N-Alkylation and N-Acylation : More commonly, reflecting the frequent predominance of the keto tautomer, reactions occur at the ring nitrogen atom. The use of alkylating agents like alkyl halides or dimethyl sulfate in the presence of a base typically leads to the formation of 1-alkyl-pyrimidin-2(1H)-ones.

Conversion to Halopyrimidines : A fundamentally important transformation is the conversion of the pyrimidin-2-ol/one functionality into a 2-chloropyrimidine. This is typically achieved by treatment with phosphoryl chloride (POCl₃). The resulting 2-chloro derivative is a highly valuable intermediate, as the chlorine atom is an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of amines, thiols, and other nucleophiles.

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships by modifying the groups at the C2 position of the pyrimidine core. nih.gov

Table 2: Representative Derivatization Reactions of the Pyrimidin-2-ol Moiety
Reaction TypeTypical ReagentPrimary Product TypeReactive Tautomer
N-AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)1-Alkyl-pyrimidin-2(1H)-oneKeto
O-AlkylationAlkyl Halide, Silver Salt2-AlkoxypyrimidineEnol
ChlorinationPhosphoryl Chloride (POCl₃)2-ChloropyrimidineKeto

Theoretical and Computational Chemistry Investigations of 5 3 Methylthio Phenyl Pyrimidin 2 Ol

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand, such as 5-(3-(Methylthio)phenyl)pyrimidin-2-ol, might interact with a biological target, typically a protein or enzyme. These in silico techniques are fundamental in modern drug discovery, guiding the design of more potent and selective molecules. nih.gov

The specific structural features of this compound govern its potential interactions within a protein's binding pocket. The pyrimidin-2-ol core and the 3-(methylthio)phenyl substituent each contribute distinctively to the binding affinity.

Hydrogen Bonding: The pyrimidin-2-ol moiety is a key site for hydrogen bonding. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine (B1678525) ring and the carbonyl-like oxygen (in its tautomeric form, pyrimidin-2(1H)-one) can act as hydrogen bond acceptors. nih.gov These interactions are crucial for orienting the ligand correctly within a binding site and contribute significantly to binding affinity. cambridgemedchemconsulting.com Studies on similar pyrimidinone scaffolds show that N-H···O hydrogen bonds are particularly robust and persistent, often forming stable dimers. nih.gov

Hydrophobic Interactions: The phenyl ring is the primary source of hydrophobic interactions. cambridgemedchemconsulting.com This nonpolar group tends to favorably interact with hydrophobic amino acid residues in a protein's active site, such as leucine, isoleucine, and valine. This "hydrophobic effect" is a major driving force in ligand binding, stemming from the favorable entropy gain of displacing ordered water molecules from the binding pocket. nih.gov

π-π Stacking: Both the pyrimidine and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, can be a significant stabilizing force. nih.gov

Sulfur Interactions: The methylthio (-S-CH₃) group introduces additional interaction possibilities. The sulfur atom can participate in non-covalent interactions, including interactions with carbon-bound hydrogens (C-H···S) or π-systems (π-sulfur interactions). cambridgemedchemconsulting.comnih.gov

A summary of the potential ligand-target interactions is presented below.

Interaction TypeContributing MoietyPotential Interacting Partner (in a Protein)
Hydrogen Bond DonorPyrimidin-2-ol (-OH)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorPyrimidine Nitrogens, Carbonyl OxygenArginine, Lysine, Asparagine, Glutamine
HydrophobicPhenyl Ring, Methyl GroupLeucine, Valine, Isoleucine, Alanine
π-π StackingPhenyl Ring, Pyrimidine RingPhenylalanine, Tyrosine, Tryptophan
Sulfur InteractionsMethylthio Group (-S-)Various residues via C-H···S or π-sulfur contacts

This table is generated based on established principles of molecular interactions.

The relative orientation of the phenyl and pyrimidine rings is defined by a dihedral angle. Computational studies on similar biaryl compounds often reveal several stable conformers. nih.gov For this compound, the energy landscape would likely show distinct energy minima corresponding to specific rotational angles. The stability of these conformers is determined by a balance of steric hindrance between the rings and potential intramolecular interactions. rsc.org DFT geometry optimizations on related polymorphic compounds have shown that different crystal forms can lock the molecule into distinct conformations, with energy differences on the order of a few kJ/mol. rsc.org The most stable conformer would be the one that minimizes steric clashes while potentially allowing for favorable intramolecular forces.

Conformer AttributeDescriptionSignificance
Rotational Barrier The energy required to rotate the phenyl ring relative to the pyrimidine ring.A high barrier may limit the number of accessible conformations, while a low barrier allows for greater flexibility.
Global Minimum The conformation with the lowest potential energy.This is often considered the most probable conformation in solution and the one most likely to bind to a target.
Local Minima Other stable, but slightly higher energy, conformations.These conformations may also be biologically relevant and contribute to the molecule's overall dynamic behavior.

This table outlines key concepts in the conformational analysis of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties and inherent reactivity. kthmcollege.ac.inepstem.net

The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

HOMO: This orbital represents the region of the molecule most likely to donate an electron. It is associated with the molecule's capacity to act as a nucleophile. For this compound, the HOMO is expected to have significant density on the electron-rich phenyl ring and the sulfur atom of the methylthio group.

LUMO: This orbital represents the region most likely to accept an electron, indicating its potential as an electrophile. The LUMO is typically localized on the electron-deficient pyrimidine ring. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. ajchem-a.com A smaller gap suggests the molecule is more polarizable and reactive. nih.gov This energy gap is also related to the electronic absorption properties of the molecule. nih.gov

ParameterDescriptionPredicted Location/ValueSignificance
HOMO Highest Occupied Molecular OrbitalPhenyl ring, Sulfur atomRegion of nucleophilic character
LUMO Lowest Unoccupied Molecular OrbitalPyrimidine ringRegion of electrophilic character
Energy Gap (ΔE) ELUMO – EHOMO~4-5 eV (typical for similar structures ajchem-a.com)Indicator of kinetic stability and reactivity

This table presents illustrative predictions for the frontier orbitals based on analyses of related compounds. nih.govajchem-a.com

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's stability and reactivity. nih.govkthmcollege.ac.in

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." kthmcollege.ac.in

Chemical Potential (μ): The "escaping tendency" of electrons from a system (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ² / 2η).

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEase of losing an electron (oxidation)
Electron Affinity (A)A ≈ -ELUMOAbility to gain an electron (reduction)
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to deformation; stability
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Electron escaping tendency
Electrophilicity Index (ω)ω = μ² / 2ηPropensity to act as an electrophile

This table defines key chemical reactivity descriptors calculated from quantum chemical methods. nih.govkthmcollege.ac.inajchem-a.com

In the solid state, molecules of this compound will arrange themselves into a crystal lattice stabilized by a network of noncovalent interactions. Understanding these interactions is key to predicting crystal packing and polymorphism.

Hydrogen-Bonding Networks: As seen in related pyrimidinone structures, the most significant interaction driving supramolecular assembly is likely to be hydrogen bonding. nih.gov The pyrimidin-2-ol groups can form strong N-H···O or O-H···N bonds, linking molecules into chains or dimeric motifs, such as the common R²₂(8) graph set. nih.govnih.gov

Stacking Interactions: The planar phenyl and pyrimidine rings are predisposed to engage in face-to-face π-π stacking. nih.gov These interactions would further stabilize the crystal packing, often occurring between layers of hydrogen-bonded molecules.

These combined noncovalent forces dictate how the molecules pack together, influencing physical properties like melting point and solubility.

Structure Activity Relationship Sar Studies Pertaining to the 5 3 Methylthio Phenyl Pyrimidin 2 Ol Scaffold

General Principles of Pyrimidine (B1678525) SAR

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds, including natural products like nucleic acid bases (cytosine, thymine (B56734), and uracil) and vitamin B1. nih.govgsconlinepress.com Its versatility stems from the ability to be substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.govgsconlinepress.com

Positional Effects of Substituents on the Pyrimidine Core (e.g., C2, C4, C5, C6)

C2-Position: The C2 position is often a key interaction point. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications at the C2 position with various phenyl groups were explored. acs.org The introduction of a 2-isopropylphenyl group at this position was found to be crucial for potent inhibition of the USP1/UAF1 deubiquitinase. acs.org Furthermore, studies on other pyrimidine series have shown that substituents at the C2 position can significantly affect activity, with groups like chlorine or amino moieties altering the electronic and steric profile of the molecule. scispace.com

C4-Position: The C4 position is another critical site for modification. In the aforementioned N-benzyl-2-phenylpyrimidin-4-amine series, the 4-amino group was identified as a key pharmacophoric element. acs.org In other studies, the substitution of an amino group at the C4 position of a pyrazolo[3,4-d]pyrimidine core was found to be preferable to no substitution or a methoxy (B1213986) group for antiproliferative activity. acs.org The introduction of alkyl or acetyl groups onto this amino functionality, however, led to a decrease in potency. acs.org

C5-Position: The C5 position offers a vector for modifying the central region of the scaffold. In the development of USP1/UAF1 inhibitors, the introduction of a methyl group at the 5-position of the pyrimidine ring resulted in a two-fold increase in potency compared to the unsubstituted analog. acs.org This highlights the sensitivity of this position to even small alkyl substitutions.

C6-Position: The C6 position can also be modulated to influence activity. In contrast to the beneficial effect of a 5-methyl group, moving the methyl group to the 6-position in the same series of USP1/UAF1 inhibitors led to a three-fold decrease in potency. acs.org This demonstrates the stark positional dependence of substituent effects on the pyrimidine core. However, in other contexts, such as certain anticancer pyrimidine derivatives, a 4-chlorophenyl substitution at the C6 position was reported to enhance anti-cancer effectiveness. gsconlinepress.com

Table 1: Impact of Substituent Position on the Activity of Pyrimidine Derivatives

PositionSubstituentEffect on ActivityReference
C2 2-isopropylphenylCrucial for potent USP1/UAF1 inhibition acs.org
C4 Primary amino groupPreferred for antiproliferative activity acs.org
C5 Methyl group~2-fold increase in USP1/UAF1 inhibition acs.org
C6 Methyl group3-fold decrease in USP1/UAF1 inhibition acs.org
C6 4-chlorophenylEnhanced anti-cancer effectiveness gsconlinepress.com

Influence of Aromatic and Heteroaromatic Substituents on Molecular Interactions

The attachment of aromatic and heteroaromatic rings to the pyrimidine core significantly impacts molecular interactions, primarily through π-stacking and direct electrostatic interactions. acs.orgrsc.org The nature of the substituent on the aromatic ring can modulate the electronic properties of the π-system, thereby influencing these noncovalent interactions. acs.org

Specific SAR Insights Related to the Methylthiophenyl Moiety

The methylthiophenyl group in the 5-(3-(Methylthio)phenyl)pyrimidin-2-ol scaffold introduces specific features that are critical for its molecular recognition and functional modulation.

The Role of the Methylthio Group in Molecular Recognition and Functional Modulation

In the context of drug design, the methylthio group can be a key determinant of biological activity. For example, in a series of pyrimidine derivatives designed as USP1/UAF1 inhibitors, a compound bearing a methylthio group at the 5-position of the pyrimidine ring maintained good potency. acs.org The metabolism of a methylthio group can proceed through oxidation to the corresponding methylsulfoxide and/or methylsulfone, which can then be substrates for further conjugation, for example with glutathione. nih.gov This metabolic pathway can be considered an S-demethylation process. nih.gov

From an evolutionary and functional standpoint in biomolecules, methyl groups, such as the one in the methylthio moiety, are thought to act as "intrinsic plasticizers" in proteins, facilitating the dynamics and conformational changes necessary for biological function. nih.gov They also contribute to the hydrophobic effect, which is a major driving force in protein folding and molecular recognition. nih.gov

Bioisosteric Replacement Strategies Involving Sulfur

Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com Sulfur-containing functional groups are often involved in such strategies. acs.orgresearchgate.net

The methylthio group can be considered a bioisostere of other small functional groups. More broadly, sulfur itself can be used to replace other atoms or groups to modulate activity. For instance, the replacement of a carbon atom with a sulfur atom is a known bioisosteric strategy. researchgate.net

A particularly relevant area of bioisosterism for the methylthio group involves its oxidized forms, the sulfoxide (B87167) and sulfone. Sulfoximines, for example, have gained significant attention as bioisosteres for sulfones and sulfonamides. acs.orgdrughunter.com These replacements can offer advantages in terms of potency, selectivity, and pharmacokinetic properties. acs.org The exploration of such bioisosteric replacements for the methylthio group in the this compound scaffold could lead to novel analogs with improved profiles.

Table 2: Potential Bioisosteric Replacements for the Methylthio Group

Original GroupPotential BioisosterePotential ImpactReference
-S-CH₃-O-CH₃Altered polarity and hydrogen bonding capacity
-S-CH₃-SO-CH₃ (Sulfoxide)Increased polarity, potential for H-bonding acs.org
-S-CH₃-SO₂-CH₃ (Sulfone)Increased polarity, potential for H-bonding acs.org
-S-CH₃Selenomethyl (-Se-CH₃)Altered bond lengths and electronic properties

Conformational Restriction and its Academic Impact on Molecular Function

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational restriction, the strategy of limiting the number of accessible conformations of a molecule, can have a profound impact on its function. acs.orgnih.gov By reducing the entropic penalty upon binding to a target, conformationally restricted analogs can exhibit enhanced potency. nih.gov

In the context of pyrimidine derivatives, conformational restriction has been successfully employed to improve activity. For example, in a series of pyrrolo[3,2-d]pyrimidines, restricting the conformation of the molecule by incorporating a bond into a ring system led to a more than two-fold increase in potency against cancer cells. nih.gov The introduction of a methyl group at the N5-position of the pyrrolo[3,2-d]pyrimidine scaffold was also shown to restrict rotation and reduce the number of low-energy conformations, which was hypothesized to contribute to increased potency. nih.gov

The pyrimidine ring itself possesses a degree of conformational flexibility. researchgate.net While often depicted as planar, it can adopt non-planar conformations, such as a sofa configuration, with a relatively low energy penalty. researchgate.net The substituents on the pyrimidine ring can influence this flexibility. For the this compound scaffold, the torsional angle between the pyrimidine and phenyl rings is a key conformational parameter. Restricting this rotation through the introduction of bulky substituents or by incorporating the rings into a fused system could be a viable strategy to enhance its interaction with a biological target.

Mechanistic Biological Investigations of Pyrimidin 2 Ol Compounds and Analogs

Elucidation of Molecular Interaction Mechanisms with Biological Macromolecules

The biological activity of pyrimidin-2-ol derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. The nature and affinity of these interactions are governed by the three-dimensional structure of the compound and the complementary topology and chemical environment of the macromolecular binding site.

General Binding Site Analysis and Ligand-Receptor Interaction Hypotheses

While direct experimental data on the binding of 5-(3-(methylthio)phenyl)pyrimidin-2-ol to specific receptors is not extensively available in the public domain, hypotheses regarding its interaction mechanisms can be formulated based on the structure-activity relationships (SAR) of analogous pyrimidine (B1678525) derivatives and computational modeling studies. nih.govnih.govucl.ac.ukwikipedia.orgnih.gov

The pyrimidine core is a well-established pharmacophore present in numerous biologically active molecules, including anticancer and antimicrobial agents. nih.govwikipedia.org The substituents on this core play a crucial role in determining the binding affinity and selectivity towards target proteins. For instance, the presence of a phenyl group, as in the case of this compound, can facilitate π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor's binding pocket.

Molecular docking studies on similar pyrimidine derivatives have provided insights into potential binding modes. For example, studies on pyrimidine-based inhibitors of enzymes like dihydrofolate reductase have shown that the pyrimidine ring can form hydrogen bonds with key amino acid residues in the active site. mdpi.com The 2-ol (or its tautomeric 2-oxo form) and the nitrogen atoms in the pyrimidine ring of this compound are potential hydrogen bond donors and acceptors, respectively.

The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit key inflammatory mediators such as tumor necrosis factor-α (TNF-α) and nuclear factor κB (NF-κB). nih.gov It is plausible that this compound could interact with the binding sites of proteins involved in these inflammatory pathways.

Interactive Data Table: Potential Ligand-Receptor Interactions for this compound

Conceptual Framework for Enzymatic Transformations of Methylthio-Containing Pyrimidines

The metabolic fate of xenobiotics, including therapeutic compounds, is a critical determinant of their efficacy and duration of action. For this compound, the presence of the methylthio group provides a likely site for enzymatic transformation. The primary enzymes responsible for the metabolism of such sulfur-containing compounds are the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems. nih.govwikipedia.org

The conceptual framework for the enzymatic transformation of the methylthio-phenyl moiety likely involves S-oxidation. This is a common metabolic pathway for compounds containing a sulfide (B99878) group.

Cytochrome P450 (CYP) Mediated Oxidation:

CYP enzymes, a superfamily of heme-containing monooxygenases, are major players in drug metabolism. mdpi.comyoutube.com They catalyze the oxidation of a wide variety of substrates. In the case of an aryl methylthio ether, CYPs can catalyze the oxidation of the sulfur atom. This process typically involves the transfer of an oxygen atom from the activated heme-iron center of the enzyme to the sulfur of the substrate.

The initial oxidation of the methylthio group would lead to the formation of a methylsulfinyl (sulfoxide) metabolite. Further oxidation of the sulfoxide (B87167) by the same or a different CYP isozyme can yield a methylsulfonyl (sulfone) metabolite. These oxidative steps generally increase the polarity of the molecule, facilitating its excretion from the body.

Flavin-containing Monooxygenase (FMO) Mediated Oxidation:

FMOs are another class of microsomal enzymes that catalyze the oxygenation of nucleophilic heteroatoms, including sulfur. nih.govwikipedia.org Similar to CYPs, FMOs utilize NADPH and molecular oxygen to carry out their catalytic function. The S-oxidation of the methylthio group in this compound is a plausible reaction to be catalyzed by FMOs, leading to the corresponding sulfoxide and potentially the sulfone.

The relative contribution of CYP and FMO to the metabolism of this compound would depend on the specific isoforms involved and their respective affinities for the substrate.

Interactive Data Table: Hypothetical Enzymatic Transformations of this compound

In addition to S-oxidation, other metabolic transformations of the pyrimidine ring itself, such as hydroxylation, could occur, although the methylthio group represents a particularly susceptible site for oxidation. The resulting sulfoxide and sulfone metabolites may exhibit different biological activities and pharmacokinetic profiles compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-(Methylthio)phenyl)pyrimidin-2-ol, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Route 1 : Start with 2-chloropyrimidine derivatives. Introduce the 3-(methylthio)phenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid precursor. Hydroxylation at the 2-position can be achieved via alkaline hydrolysis (e.g., NaOH/EtOH, reflux for 8–12 hours) .
  • Route 2 : Use formic acid-mediated cyclization of a thiophene-carbonitrile precursor (similar to methods for thienopyrimidines), followed by functionalization of the phenyl group with methylthio substituents .
  • Optimization : Vary catalyst loading (0.5–2 mol%), solvent systems (DMSO/H₂O for solubility), and temperature (80–120°C). Monitor intermediates by TLC and optimize reaction time (typically 16–24 hours for cross-coupling) to minimize by-products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Confirm ≥95% purity by integrating peak areas .
  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–8.1 ppm), methylthio (δ 2.5 ppm), and hydroxyl (δ 10–12 ppm, broad). ¹³C NMR to verify pyrimidine carbons and substituents .
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks. High-resolution MS (HRMS) for exact mass matching (±2 ppm error) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodology :

  • Case Study : If DFT calculations predict nucleophilic attack at the pyrimidine C4 position but experimental data show C2 reactivity:
  • Perform kinetic studies (e.g., varying pH, temperature) to identify rate-determining steps.
  • Use X-ray crystallography to resolve the electron density map and confirm regioselectivity .
  • Compare with analogs (e.g., 4-methylthio derivatives) to isolate electronic vs. steric effects .
  • Validation : Cross-reference experimental results with substituent Hammett constants (σ⁺) to rationalize electronic effects .

Q. How can the electronic effects of the methylthio and hydroxyl substituents on the pyrimidine ring be systematically investigated to guide derivatization?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry (CV) in DMF to measure redox potentials. Correlate with substituent electron-withdrawing/donating properties .
  • Computational Modeling :
  • Use Gaussian 09 with B3LYP/6-31G* basis set to calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO).
  • Compare with experimental UV-Vis spectra (λmax shifts) to validate electronic transitions .
  • Derivatization Guidance : Replace methylthio with sulfone (-SO₂CH₃) to assess impact on bioactivity. Monitor changes in solubility (logP) and hydrogen-bonding capacity .

Key Research Considerations

  • Safety : Handle methylthio intermediates in a fume hood (potential sulfhydryl odor/toxicity) .
  • Contradictions : If yields drop below 50%, check for palladium catalyst deactivation or boronic acid purity .
  • Biological Studies : Pre-screen for antimicrobial activity using MIC assays (e.g., against E. coli and S. aureus) given the bioactivity of related thioether-pyrimidines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.